![molecular formula C11H20OS2 B14411497 3-[Bis(methylsulfanyl)methylidene]octan-2-one CAS No. 87711-77-1](/img/structure/B14411497.png)
3-[Bis(methylsulfanyl)methylidene]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(methylsulfanyl)methylidene]octan-2-one is an organic compound with the molecular formula C10H18OS2 It is characterized by the presence of two methylsulfanyl groups attached to a methylene bridge, which is further connected to an octan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]octan-2-one typically involves the reaction of octan-2-one with methylsulfanyl reagents under controlled conditions. One common method involves the use of carbon disulfide and methyl iodide in the presence of a base to introduce the methylsulfanyl groups. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]octan-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the octan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride reagents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Bis(methylsulfanyl)methylidene]octan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]octan-2-one involves its interaction with various molecular targets and pathways. The methylsulfanyl groups can participate in redox reactions, influencing oxidative stress and cellular signaling pathways. The compound’s carbonyl group can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[Bis(methylsulfanyl)methylidene]-1,4,4a,5,6,7,8,8a-octahydronaphthalen-2-one: Similar structure with an octahydronaphthalene backbone.
2-{[Bis(methylsulfanyl)methylidene]amino}acetate: Contains a similar bis(methylsulfanyl)methylidene group but with an aminoacetate backbone.
Uniqueness
3-[Bis(methylsulfanyl)methylidene]octan-2-one is unique due to its specific combination of a bis(methylsulfanyl)methylidene group with an octan-2-one backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
87711-77-1 |
|---|---|
Molecular Formula |
C11H20OS2 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
3-[bis(methylsulfanyl)methylidene]octan-2-one |
InChI |
InChI=1S/C11H20OS2/c1-5-6-7-8-10(9(2)12)11(13-3)14-4/h5-8H2,1-4H3 |
InChI Key |
GVSBGTHDXOQWKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C(SC)SC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)

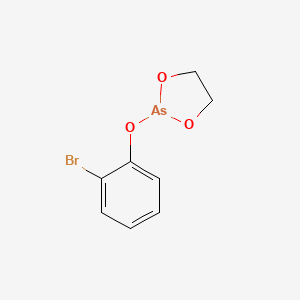
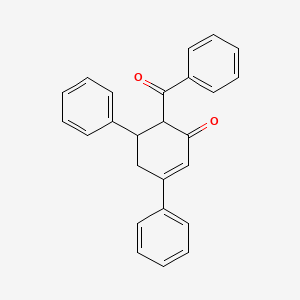
![N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B14411444.png)
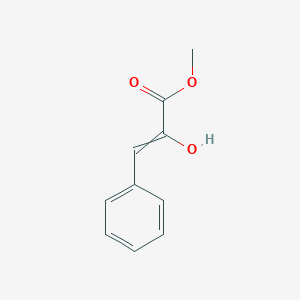
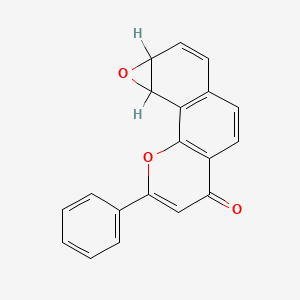

![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
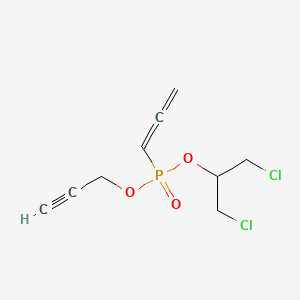
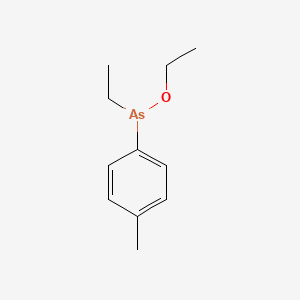
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)
